4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione
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Overview
Description
4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with the molecular formula C14H3Br2Cl4NO2 and a molecular weight of 518.8 . This compound is characterized by its unique structure, which includes multiple halogen atoms (chlorine and bromine) and an isoindole core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive halogen species. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can remove halogen atoms or reduce the isoindole core.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and halogenation studies.
Biology: In studies of halogenated organic compounds and their biological effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form halogen bonds with biological molecules, affecting their function and activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated isoindoles and related structures, such as:
- 4,5,6,7-Tetrachloro-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione
- 4,5,6,7-Tetrabromo-2-(2,4-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of chlorine and bromine atoms, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H3Br2Cl4NO2 |
---|---|
Molecular Weight |
518.8 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H3Br2Cl4NO2/c15-4-1-2-6(5(16)3-4)21-13(22)7-8(14(21)23)10(18)12(20)11(19)9(7)17/h1-3H |
InChI Key |
JBNBPBXWYXVCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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